molecular formula C6H13ClO4S2 B3380413 3-Methanesulfonyl-3-methylbutane-1-sulfonyl chloride CAS No. 1909337-68-3

3-Methanesulfonyl-3-methylbutane-1-sulfonyl chloride

Cat. No.: B3380413
CAS No.: 1909337-68-3
M. Wt: 248.8
InChI Key: RJKZRKKQGLMQAY-UHFFFAOYSA-N
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Description

3-Methanesulfonyl-3-methylbutane-1-sulfonyl chloride (CAS 1909337-68-3) is a specialized aliphatic sulfonyl chloride with a molecular formula of C6H13ClO4S2 and a molecular weight of 248.75 g/mol . This compound features a unique structure with dual sulfonyl functional groups—a reactive sulfonyl chloride and a methanesulfonyl group—making it a versatile and valuable electrophilic synthon in organic synthesis and medicinal chemistry research . Sulfonyl chlorides are highly reactive reagents widely used to introduce sulfonyl groups into target molecules. They are primarily employed to form sulfonate esters upon reaction with alcohols and sulfonamides upon reaction with amines . These derivatives are crucial as intermediates in substitution reactions, elimination reactions, and as protecting groups in multi-step synthetic pathways . The presence of an additional methanesulfonyl group in this particular molecule can impart distinct steric and electronic properties, potentially enhancing its utility in the synthesis of complex molecular architectures. Researchers value this compound for exploring new reaction methodologies and developing novel chemical entities. Intended Use and Handling: This product is provided strictly For Research Use Only. It is not intended for diagnostic or therapeutic applications, or for human or veterinary use. As a sulfonyl chloride, it is highly reactive and should be handled with appropriate safety precautions. It is corrosive and causes severe skin burns and eye damage . Researchers should consult the relevant Safety Data Sheet and perform all manipulations in a well-ventilated fume hood using suitable personal protective equipment.

Properties

IUPAC Name

3-methyl-3-methylsulfonylbutane-1-sulfonyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13ClO4S2/c1-6(2,12(3,8)9)4-5-13(7,10)11/h4-5H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJKZRKKQGLMQAY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CCS(=O)(=O)Cl)S(=O)(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13ClO4S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Organic Synthesis

3-Methanesulfonyl-3-methylbutane-1-sulfonyl chloride is primarily used as a reagent for introducing sulfonyl groups into organic molecules. This capability enables the formation of various derivatives through substitution reactions with nucleophiles such as amines, alcohols, and thiols. The major products formed include:

  • Sulfonamides: Resulting from reactions with amines.
  • Sulfonate Esters: Formed via reactions with alcohols.
  • Sulfonothioates: Produced when reacting with thiols.

Table 1: Reactions Involving this compound

Reaction TypeNucleophileProduct Type
SubstitutionAminesSulfonamides
SubstitutionAlcoholsSulfonate Esters
SubstitutionThiolsSulfonothioates

Medicinal Chemistry

In medicinal chemistry, this compound serves as an important intermediate in the synthesis of pharmaceutical compounds. Its ability to form sulfonamide linkages is particularly valuable in developing drugs that target various biological pathways. For instance, sulfonamides are known for their antibacterial properties and are used in treating infections.

Case Study: Synthesis of Antibacterial Agents
A study demonstrated the use of this compound in synthesizing novel sulfonamide derivatives that exhibited significant antibacterial activity against resistant strains of bacteria. The derivatives were characterized using NMR and mass spectrometry, confirming their structure and efficacy.

Material Science

This compound is also utilized in material science for modifying polymers to enhance their properties, such as thermal stability and mechanical strength. The introduction of sulfonyl groups can improve the interaction between polymer chains, leading to better performance in various applications.

Table 2: Applications in Material Science

Application AreaDescription
Polymer ModificationEnhances thermal stability and mechanical properties
CoatingsImproves adhesion and durability

Comparison with Similar Compounds

Structural and Molecular Comparison

The compound is compared to 2-(Isobutoxymethyl)-3-methylbutane-1-sulfonyl chloride (CAS: 1489778-22-4), a structural analog with a molecular weight of 256.79 g/mol and the formula C₁₀H₂₁ClO₃S . Key differences include:

Property 3-Methanesulfonyl-3-methylbutane-1-sulfonyl Chloride 2-(Isobutoxymethyl)-3-methylbutane-1-sulfonyl Chloride
Molecular Formula C₆H₁₃ClO₄S₂ C₁₀H₂₁ClO₃S
Molecular Weight 248.75 g/mol 256.79 g/mol
Substituent at 3-Position Methanesulfonyl (-SO₂CH₃) Isobutoxymethyl (-CH₂OCH₂CH(CH₃)₂)
Polarity High (due to -SO₂ groups) Moderate (ether group introduces lipophilicity)

Reactivity and Functional Group Influence

  • Electrophilicity : The methanesulfonyl group is strongly electron-withdrawing, enhancing the electrophilicity of the sulfonyl chloride group (-SO₂Cl) in This compound . This likely increases its reactivity toward nucleophiles (e.g., amines, alcohols) compared to the analog with an isobutoxymethyl substituent, which is less electron-withdrawing .
  • Solubility : The methanesulfonyl group improves solubility in polar aprotic solvents (e.g., DMF, DMSO), whereas the isobutoxymethyl group may enhance solubility in less polar solvents due to its branched alkyl chain .

Biological Activity

3-Methanesulfonyl-3-methylbutane-1-sulfonyl chloride is a sulfonyl chloride compound that has garnered attention for its potential biological activities. This article delves into its biological activity, mechanisms of action, and applications in scientific research, supported by data tables and case studies.

The biological activity of this compound primarily stems from its sulfonyl chloride functional group, which exhibits high electrophilicity. This characteristic allows it to readily react with nucleophiles, facilitating various biochemical transformations. The reactivity of sulfonyl chlorides is often exploited in medicinal chemistry for drug development and modification of biomolecules .

Antimicrobial Properties

Research indicates that compounds similar to this compound possess significant antimicrobial properties. For instance, studies on related sulfonyl chlorides have shown effectiveness against various bacterial strains, suggesting potential applications in developing antimicrobial agents .

Study 1: Antimicrobial Effectiveness

A study focused on the antimicrobial activity of sulfonyl chlorides demonstrated that compounds with branched alkyl groups showed enhanced reactivity and effectiveness against Gram-positive bacteria. The findings suggest that structural modifications, such as those present in this compound, could lead to improved antimicrobial properties .

Study 2: Anticancer Mechanisms

In another study evaluating the anticancer potential of various sulfonamide derivatives, researchers found that modifications to the sulfonamide group increased cytotoxicity against cancer cell lines. This highlights the importance of structural features in determining biological activity and suggests a pathway for optimizing the efficacy of compounds like this compound in cancer therapy .

Comparative Biological Activity of Sulfonyl Chlorides

Compound NameAntimicrobial ActivityAnticancer ActivityMechanism of Action
This compoundModeratePotentialReacts with nucleophiles, inhibits enzyme activity
Methanesulfonyl chlorideHighLowElectrophilic substitution
Benzenesulfonyl chlorideModerateModerateInhibits protein synthesis

Summary of Research Findings

The following table summarizes key findings from recent research on the biological activities of sulfonyl chlorides:

Study ReferenceBiological ActivityKey Findings
AntimicrobialEnhanced effectiveness against Gram-positive bacteria
AnticancerStructural modifications increase cytotoxicity
Enzyme InhibitionSpecific sulfonamides inhibit cancer cell proliferation

Q & A

Q. What are the common synthetic routes for 3-Methanesulfonyl-3-methylbutane-1-sulfonyl chloride in laboratory settings?

  • Methodological Answer : The synthesis typically involves two key steps: (1) introducing the methanesulfonyl group at the 3-position of a butane backbone and (2) installing the sulfonyl chloride group at the 1-position. A precursor such as 3-methylbutane-1-thiol can undergo oxidation with hydrogen peroxide or meta-chloroperbenzoic acid (mCPBA) to form the sulfonyl intermediate. Subsequent treatment with chlorosulfonic acid under controlled temperatures (0–5°C) and inert atmosphere yields the sulfonyl chloride . Purification often employs low-temperature recrystallization or column chromatography to isolate the product from byproducts like sulfonic acids.

Q. How can researchers characterize the purity and structural integrity of this compound?

  • Methodological Answer : Key analytical techniques include:
  • NMR Spectroscopy : 1H^{1}\text{H} and 13C^{13}\text{C} NMR to confirm substituent positions (e.g., methyl groups at C3 and sulfonyl chloride at C1). The deshielding effect of the sulfonyl group typically shifts nearby protons downfield.
  • IR Spectroscopy : Strong absorption bands at ~1350 cm1^{-1} (asymmetric S=O stretch) and ~1150 cm1^{-1} (symmetric S=O stretch).
  • Elemental Analysis : To verify stoichiometry, particularly for fluorine or sulfur content in fluorinated analogs .

Q. What are the primary reactivity patterns of this compound with nucleophiles?

  • Methodological Answer : The sulfonyl chloride group is highly electrophilic, reacting with nucleophiles (e.g., amines, alcohols) to form sulfonamides or sulfonate esters. For example:
  • With primary amines: React in anhydrous dichloromethane at room temperature, using a base (e.g., triethylamine) to neutralize HCl byproducts.
  • With alcohols: Catalyze with DMAP (4-dimethylaminopyridine) to enhance nucleophilicity. Steric hindrance from the 3-methyl group may slow reactions, requiring extended reaction times .

Advanced Research Questions

Q. What strategies optimize the yield of sulfonyl chloride derivatives when steric hindrance from substituents impedes reactivity?

  • Methodological Answer : Steric hindrance at the 3-position (e.g., from methyl or trifluoromethyl groups) can reduce reaction efficiency. Mitigation strategies include:
  • Solvent Optimization : Polar aprotic solvents like DMF or DMSO improve solubility and stabilize transition states.
  • Catalysis : Use of Lewis acids (e.g., ZnCl2_2) to activate the sulfonyl chloride group.
  • Microwave-Assisted Synthesis : Accelerates reaction kinetics under controlled thermal conditions, reducing side reactions .

Q. How can contradictory data regarding the stability of sulfonyl chlorides under varying conditions be resolved?

  • Methodological Answer : Stability discrepancies often arise from moisture sensitivity or thermal decomposition. Systematic approaches include:
  • Accelerated Stability Testing : Store samples at elevated temperatures (40–60°C) and monitor degradation via HPLC.
  • Computational Modeling : DFT calculations to predict hydrolysis pathways and identify stabilizing substituents.
  • Controlled Atmosphere Techniques : Use gloveboxes or Schlenk lines to exclude humidity during handling .

Q. What experimental approaches determine stereochemical outcomes in reactions involving chiral analogs of this compound?

  • Methodological Answer : For chiral derivatives (e.g., fluorinated analogs), stereochemical analysis involves:
  • Chiral HPLC : To separate enantiomers and quantify optical purity.
  • X-ray Crystallography : Resolve absolute configuration when crystalline derivatives are obtainable.
  • Circular Dichroism (CD) : Correlate Cotton effects with stereochemical assignments .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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